4-Methyl-1,5-naphthyridin-2-amine
Overview
Description
4-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1820640-43-4 . It has a molecular weight of 159.19 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core with a methyl group attached at the 4th position and an amine group at the 2nd position . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, including this compound, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Reactivity and Rearrangements
4-Methyl-1,5-naphthyridin-2-amine participates in reactions that involve significant rearrangements and transformations, showcasing its reactivity. For instance, a study demonstrates the aminations of bromo-1,5-naphthyridines, possibly involving naphthyridyne intermediates, leading to various amino-naphthyridine derivatives. This reactivity is crucial for synthesizing compounds with potential biological activities or for further chemical modifications (Czuba, 2010).
Catalyst-Free Synthesis in Aqueous Medium
The compound is also central to innovative synthetic approaches, such as the catalyst-free synthesis of highly functionalized naphthyridines in an aqueous medium. This method emphasizes environmental friendliness and cost-effectiveness by avoiding expensive catalysts and toxic solvents (Mukhopadhyay, Das, & Butcher, 2011).
Ring Transformations and Tele-Aminations
Further research explores the ring transformations and tele-aminations of halogeno-naphthyridines, highlighting complex reaction mechanisms that lead to diverse naphthyridine derivatives. These transformations provide insights into the chemical behavior of naphthyridines under various conditions (Plas, Woźniak, & Veldhuizen, 2010).
Supramolecular Chemistry Applications
On the supramolecular level, this compound forms crystalline salts with acids through classical hydrogen bonds and other intermolecular interactions. This application is significant for designing new materials with specific properties, such as porosity or conductivity (Dong et al., 2018).
Microwave-Assisted Diversity Synthesis
The compound is also involved in microwave-assisted synthesis, enabling the rapid and efficient production of naphthyridine derivatives. This method facilitates the development of compounds for potential biomedical applications, leveraging the advantages of microwave irradiation for organic synthesis (Han et al., 2010).
Future Directions
The future directions of research on 4-Methyl-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significance in medicinal chemistry and their diverse biological activities, these compounds are likely to continue to be a focus of research .
Mechanism of Action
Target of Action
Similar compounds such as 1,5-naphthyridine derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with and affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that 4-methyl-1,5-naphthyridin-2-amine may have similar effects .
Biochemical Analysis
Biochemical Properties
4-Methyl-1,5-naphthyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including nucleophilic and electrophilic reagents. These interactions often result in the formation of metal complexes, which can influence the compound’s reactivity and stability . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases, which are essential for cell cycle regulation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to form metal complexes also plays a role in its molecular mechanism, as these complexes can interact with DNA and other cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in these pathways is important for understanding its overall impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s therapeutic potential and its effects on various tissues.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-methyl-1,5-naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWPJIVPMKZBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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